molecular formula C20H25N3O2 B5695146 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide

2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide

Número de catálogo B5695146
Peso molecular: 339.4 g/mol
Clave InChI: MDKXJSRJJLEHAA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promise as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide binds to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to inhibition of downstream signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for B-cell survival and proliferation.
Biochemical and Physiological Effects:
2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to induce apoptosis (programmed cell death) in B-cells and inhibit their proliferation. Additionally, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been shown to reduce the levels of several cytokines and chemokines that are involved in the recruitment and activation of immune cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide is its specificity for BTK, which reduces the potential for off-target effects. However, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Direcciones Futuras

There are several potential future directions for research on 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of interest is the development of combination therapies that include 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide and other targeted agents, such as venetoclax or ibrutinib. Another area of interest is the investigation of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide in other B-cell malignancies, such as multiple myeloma or Waldenström's macroglobulinemia. Finally, there is a need for further preclinical studies to better understand the mechanisms of action and potential toxicities of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide.

Métodos De Síntesis

The synthesis of 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide involves several steps, including the reaction of 4-methoxyphenylpiperazine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methoxyphenyl)piperazine-1-carboxamide. This intermediate is then treated with 2-bromo-N-(4-methylphenyl)acetamide to yield the final product, 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide.

Aplicaciones Científicas De Investigación

2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide inhibits BTK activity, leading to decreased B-cell proliferation and survival. In vivo studies have demonstrated that 2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can reduce tumor growth and prolong survival in mouse models of CLL and NHL.

Propiedades

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-16-3-5-17(6-4-16)21-20(24)15-22-11-13-23(14-12-22)18-7-9-19(25-2)10-8-18/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKXJSRJJLEHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643504
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-N-p-tolyl-acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.